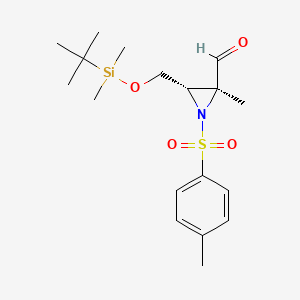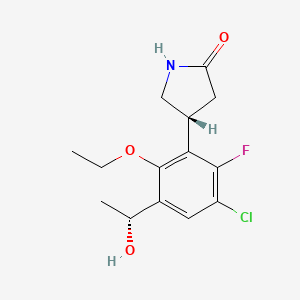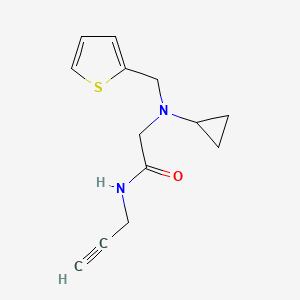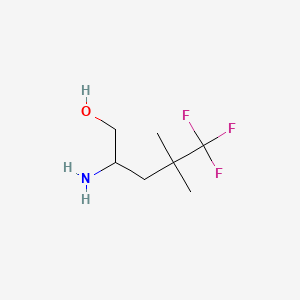
2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol is a fluorinated organic compound with the molecular formula C7H14F3NO. This compound is characterized by the presence of an amino group, a hydroxyl group, and three fluorine atoms attached to a pentane backbone. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol typically involves the introduction of the trifluoromethyl group into the pentane backbone. One common method is the reaction of 2-Amino-4,4-dimethylpentan-1-ol with trifluoromethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of 2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-2-one.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, including as an enzyme inhibitor.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol involves its interaction with molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property, combined with the presence of the amino and hydroxyl groups, enables the compound to form specific interactions with target proteins, potentially inhibiting their activity or modulating their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4,4-dimethylpentan-1-ol: Lacks the trifluoromethyl group, resulting in different chemical properties.
2-Amino-5,5,5-trifluoro-4-methylpentan-1-ol: Similar structure but with a different substitution pattern on the pentane backbone.
Uniqueness
2-Amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring fluorinated molecules.
Propriétés
Formule moléculaire |
C7H14F3NO |
|---|---|
Poids moléculaire |
185.19 g/mol |
Nom IUPAC |
2-amino-5,5,5-trifluoro-4,4-dimethylpentan-1-ol |
InChI |
InChI=1S/C7H14F3NO/c1-6(2,7(8,9)10)3-5(11)4-12/h5,12H,3-4,11H2,1-2H3 |
Clé InChI |
NQIWRHQKHNLADD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC(CO)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-2-(methylsulfonyl)-4-(methylthio)imidazo[2,1-f][1,2,4]triazine](/img/structure/B14910018.png)
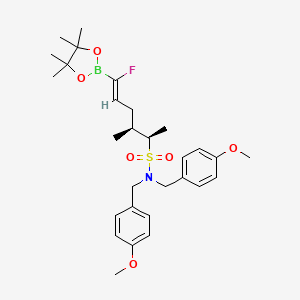

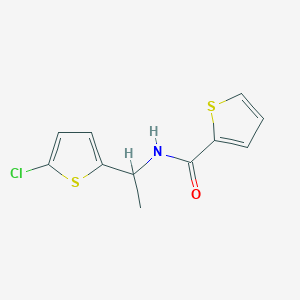

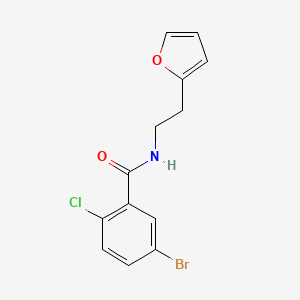
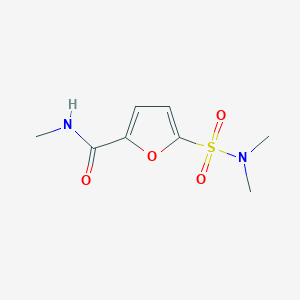

![2-chloro-5-fluoro-N-[2-(morpholin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B14910074.png)

